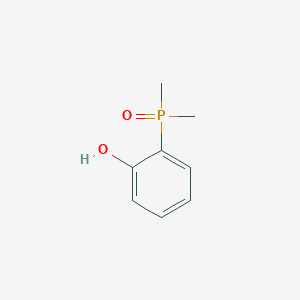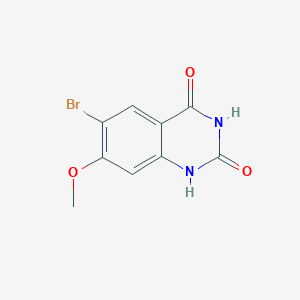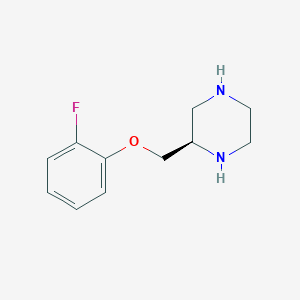
(2-Hydroxyphenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a dimethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)dimethylphosphine oxide typically involves the reaction of dimethylphosphine oxide with a suitable phenolic compound. One common method is the reaction of dimethylphosphine oxide with 2-hydroxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphine oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
(2-Hydroxyphenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the phosphine oxide group can participate in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of the target molecules and lead to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A related compound with similar chemical properties but lacking the hydroxyl group.
Diphenylphosphine oxide: Another related compound with two phenyl groups instead of one hydroxyl-substituted phenyl group.
Uniqueness
(2-Hydroxyphenyl)dimethylphosphine oxide is unique due to the presence of both a hydroxyl group and a dimethylphosphine oxide group
Properties
Molecular Formula |
C8H11O2P |
|---|---|
Molecular Weight |
170.15 g/mol |
IUPAC Name |
2-dimethylphosphorylphenol |
InChI |
InChI=1S/C8H11O2P/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6,9H,1-2H3 |
InChI Key |
YCGRINVGIFJMTI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B12980475.png)









![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B12980543.png)
